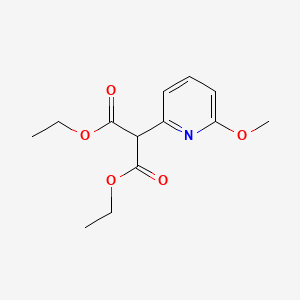
Diethyl 2-(6-methoxypyridin-2-yl)malonate
Vue d'ensemble
Description
Diethyl 2-(6-methoxypyridin-2-yl)malonate, also known as DEMP, is a chemical compound that is widely used in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including aldol condensations, Claisen rearrangements, and Wittig reactions. DEMP is a stable, non-toxic compound that is relatively easy to prepare and store. As such, it has become an important tool in the laboratory for organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Bipyrimidine Derivatives: Diethyl-2-(2-methoxyphenoxy)malonate is utilized in the synthesis of bipyrimidine derivatives. This process involves bromination, etherification, cyclization, and halogenation steps, showcasing the compound's utility in complex organic synthesis (Lin Chen, 2011).
- Glycoconjugate Synthesis: This compound undergoes stepwise aminolysis with 3-aminopropanol, facilitating the preparation of glycoconjugate oligonucleotides. This demonstrates its role in the synthesis of biomolecules with potential therapeutic applications (Johanna Katajisto et al., 2004).
- Electrophilic Amination Reagent: The compound serves as an electrophilic amination reagent for Grignard reagents, leading to N-alkylation products. This provides a method for introducing amine functionalities into molecules (Y. Niwa et al., 2002).
Material Science and Medicinal Chemistry
- Conformational Analysis: Research into the conformational aspects of related malonate derivatives helps understand their behavior in solid and solution states, important for designing molecules with desired physical and chemical properties (S. Saravanan et al., 2005).
- Anticancer Drug Intermediates: Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the role of such compounds in the development of new therapeutics (Hehua Xiong et al., 2018).
Novel Synthesis Approaches
- Synthesis of Pyrimidine Derivatives: Utilization in the synthesis of novel pyrimidines under microwave irradiation and solvent-free conditions demonstrates the compound's versatility and efficiency in organic synthesis (J. V. Eynde et al., 2001).
- Hydrogen Bonding Studies: The study of hydrogen bonding in related malonate compounds provides insight into their supramolecular architecture, critical for designing materials with specific properties (A. Ilangovan et al., 2013).
Propriétés
IUPAC Name |
diethyl 2-(6-methoxypyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-7-6-8-10(14-9)17-3/h6-8,11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBXDXYTZJETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
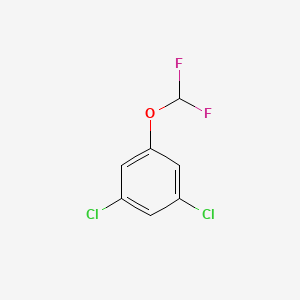

![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
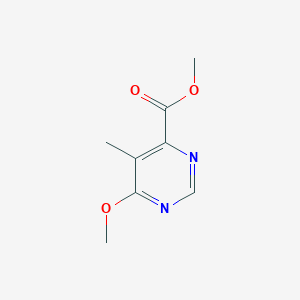
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
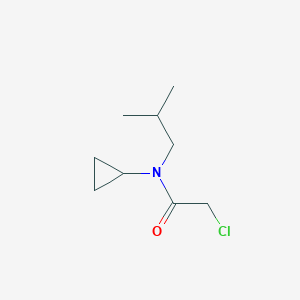

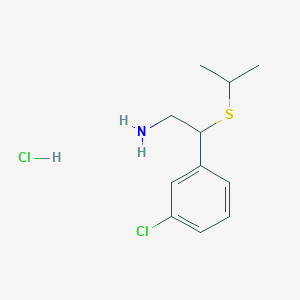

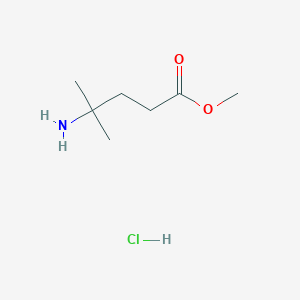
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)